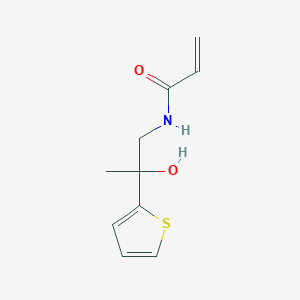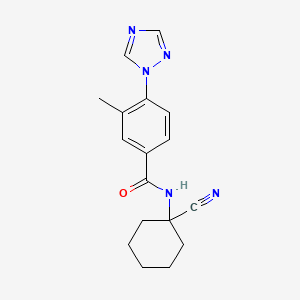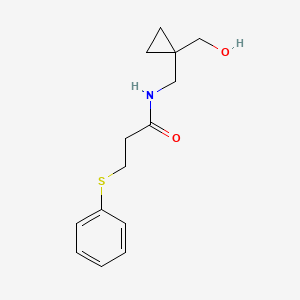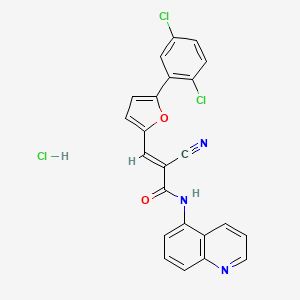
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide, also known as HTS 1190, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound falls under the category of thiophene derivatives, which are known for their wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 in lab experiments is its high purity and stability. This makes it easy to use in various assays and experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190. One of the major areas of focus is its potential use in the treatment of cancer. Further studies are needed to elucidate its exact mechanism of action and to optimize its therapeutic potential. Another area of research is its use in the treatment of various inflammatory diseases. Studies are also needed to investigate its safety and toxicity profile in vivo. Overall, the research on N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has opened up new avenues for the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 involves the reaction between 2-bromo-1-(thiophen-2-yl)ethanone and propargylamine in the presence of a catalyst such as copper iodide. This method has been optimized to produce N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anticancer agent. Studies have shown that N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-9(12)11-7-10(2,13)8-5-4-6-14-8/h3-6,13H,1,7H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLOSUBMAIFCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)
![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)

![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)


![Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2399395.png)

![2-[(3-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2399401.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2399404.png)
![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)
